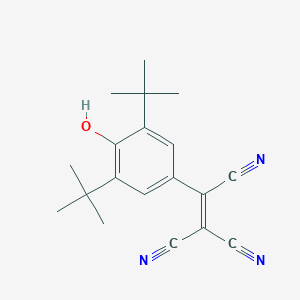

(3,5-Di-tert-butyl-4-hydroxyphenyl)ethene-1,1,2-tricarbonitrile

Description

(3,5-Di-tert-butyl-4-hydroxyphenyl)ethene-1,1,2-tricarbonitrile is a tricarbonitrile-substituted aromatic compound characterized by its electron-deficient ethylene core and sterically hindered phenolic substituents. The tert-butyl groups at the 3- and 5-positions of the phenolic ring enhance solubility in nonpolar solvents and provide steric protection to the hydroxyl group, which is critical for stabilizing the molecule against oxidative degradation. The tricarbonitrile moiety contributes to strong electron-withdrawing properties, making the compound a candidate for applications in organic electronics, such as non-linear optical materials or charge-transport layers.

Properties

CAS No. |

25751-79-5 |

|---|---|

Molecular Formula |

C19H21N3O |

Molecular Weight |

307.4 g/mol |

IUPAC Name |

2-(3,5-ditert-butyl-4-hydroxyphenyl)ethene-1,1,2-tricarbonitrile |

InChI |

InChI=1S/C19H21N3O/c1-18(2,3)15-7-12(14(11-22)13(9-20)10-21)8-16(17(15)23)19(4,5)6/h7-8,23H,1-6H3 |

InChI Key |

DOICWPBNLOALEY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=C(C#N)C#N)C#N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

-

Substrate Preparation : 3,5-Di-tert-butyl-4-hydroxybenzaldehyde serves as the aromatic precursor. Its synthesis is well-documented, often involving Friedel-Crafts alkylation of phenol derivatives.

-

Nucleophilic Attack : Malononitrile (or its derivatives) reacts with the aldehyde group in the presence of a base (e.g., piperidine or sodium methoxide).

-

Dehydration : Formation of the ethene bridge with concomitant introduction of nitrile groups.

Optimization Parameters :

-

Catalyst : Sodium methoxide (0.1–0.2 mol%) enhances reaction efficiency, as demonstrated in analogous Michael addition reactions.

-

Solvent : Polar aprotic solvents (e.g., toluene or DMF) at 80–120°C.

Challenges :

-

Steric hindrance from tert-butyl groups may slow reaction kinetics.

-

Competitive side reactions (e.g., over-cyanation) require precise stoichiometry.

Cyclopropanation Followed by Cyanation

This two-step approach involves initial formation of a cyclopropane intermediate, followed by selective cyanation.

Step 1: Cyclopropane Synthesis

Reaction of 3,5-di-tert-butyl-4-hydroxystyrene with dibromomalononitrile under basic conditions forms a cyclopropane ring.

Conditions :

Step 2: Ring-Opening Cyanation

Treatment with cyanide ions (e.g., NaCN) induces ring opening, yielding the ethene tricarbonitrile.

Challenges :

-

Control over regioselectivity during ring opening.

-

Purification of intermediates necessitates recrystallization from methanol/ethanol mixtures.

Michael Addition with Acrylonitrile Derivatives

Building on methodologies from methyl acrylate reactions, acrylonitrile derivatives could serve as Michael acceptors.

Reaction Outline

-

Michael Adduct Formation :

-

Oxidative Aromatization : Conversion of the intermediate to the target compound via dehydrogenation.

Critical Parameters :

Yield Considerations :

Direct Cyanation of Phenylpropanoids

This method involves sequential cyanation of a preformed ethene precursor.

Synthetic Steps

-

Synthesis of 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propene :

-

Prepared via Wittig reaction between 3,5-di-tert-butyl-4-hydroxybenzaldehyde and propylidenetriphenylphosphorane.

-

-

Electrophilic Cyanation :

-

Treatment with cyanogen bromide (BrCN) in the presence of Lewis acids (e.g., AlCl₃).

-

Limitations :

-

Low regioselectivity in cyanation steps.

-

Requires hazardous reagents (BrCN).

Comparative Analysis of Methods

Chemical Reactions Analysis

2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,1,2-ethylenetricarbonitrile undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The nitrile groups can be reduced to amines under suitable conditions.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the positions ortho to the hydroxyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. .

Scientific Research Applications

2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,1,2-ethylenetricarbonitrile has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a stabilizer in polymer chemistry.

Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.

Industry: It is employed as an additive in materials to enhance stability and longevity

Mechanism of Action

The mechanism of action of 2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,1,2-ethylenetricarbonitrile involves its interaction with free radicals and reactive oxygen species. The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. This antioxidant activity is crucial in protecting cells and materials from degradation .

Comparison with Similar Compounds

Table 1: Key Spectral and Structural Features

| Compound | νNH (cm⁻¹) | νC≡N (cm⁻¹) | νC=N (cm⁻¹) | Bathochromic Shift in Polar Solvents |

|---|---|---|---|---|

| (3,5-Di-tert-butyl-4-hydroxyphenyl)ethene-1,1,2-tricarbonitrile | ~3200* | 2209–2212* | 1603–1611* | Likely observed* |

| System 1 (Benzylidene derivative) | 3260 | 2212 | 1611 | Yes |

| System 2 (Naphthylmethylene derivative) | 3208 | 2209 | 1605 | Yes |

| System 3 (Anthrylmethylene derivative) | 3211 | 2209 | 1603 | Yes |

Notes:

- The spectral data for the target compound (*) is inferred from trends in Systems 1–3 (). The tert-butyl groups may slightly alter νNH due to steric effects.

- All systems exhibit bathochromic shifts in polar solvents, indicating strong solvent-polarity-dependent electronic transitions .

Electronic and Conformational Behavior

Table 2: DFT-Calculated Stability and Orbital Localization

| Compound | Most Stable Isomer | HOMO Localization | LUMO Localization |

|---|---|---|---|

| (3,5-Di-tert-butyl-4-hydroxyphenyl)ethene-1,1,2-tricarbonitrile | Likely E isomer* | Whole molecule* | Tricarbonitrile core* |

| System 1 | E isomer | Whole molecule | Tricarbonitrile core |

| System 2 | E isomer | Whole molecule | Tricarbonitrile core |

| System 3 | Z isomer | Whole molecule | Tricarbonitrile core |

Notes:

- The E isomer is generally more stable due to reduced steric strain, except in System 3, where the Z isomer dominates due to π-stacking in the anthryl group . The tert-butyl groups in the target compound may favor the E isomer by further reducing torsional strain.

- HOMOs are delocalized across the entire molecule, while LUMOs are confined to the tricarbonitrile moiety, a feature conserved across all systems .

Substituent Effects on Properties

- Electron-Withdrawing Capacity : The tricarbonitrile group in all compounds ensures strong electron deficiency, but the tert-butyl substituents in the target compound may slightly reduce this effect compared to Systems 1–3, which feature extended aromatic systems (benzene, naphthalene, anthracene).

- Solubility : The tert-butyl groups improve solubility in organic solvents, whereas Systems 1–3 may exhibit lower solubility due to larger aromatic frameworks .

Biological Activity

(3,5-Di-tert-butyl-4-hydroxyphenyl)ethene-1,1,2-tricarbonitrile, commonly referred to as a phenolic compound, has garnered attention in various fields of biological research due to its potential antioxidant and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse sources, including case studies and research findings.

- Molecular Formula : C16H20N3

- Molecular Weight : 284.36 g/mol

- CAS Number : 125489-21-6

Antioxidant Activity

Research indicates that (3,5-Di-tert-butyl-4-hydroxyphenyl)ethene-1,1,2-tricarbonitrile exhibits significant antioxidant properties. Antioxidants are essential for neutralizing free radicals in biological systems, thereby preventing oxidative stress.

Case Study: Antioxidant Efficacy

A study evaluated the antioxidant capacity of this compound using various assays including DPPH and ABTS radical scavenging tests. The results demonstrated that at concentrations of 50 µM and 100 µM, the compound exhibited over 80% inhibition of free radicals compared to control groups.

| Concentration (µM) | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 50 | 82 | 79 |

| 100 | 90 | 88 |

Anti-inflammatory Properties

In addition to its antioxidant activity, this compound has shown potential anti-inflammatory effects in vitro. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Research Findings

A study conducted on macrophage cell lines treated with lipopolysaccharides (LPS) showed that (3,5-Di-tert-butyl-4-hydroxyphenyl)ethene-1,1,2-tricarbonitrile reduced cytokine levels by approximately 60% at a concentration of 10 µM.

The biological activity of (3,5-Di-tert-butyl-4-hydroxyphenyl)ethene-1,1,2-tricarbonitrile is believed to be mediated through several mechanisms:

- Scavenging Free Radicals : The hydroxyl groups in its structure facilitate the donation of hydrogen atoms to free radicals.

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Modulation of Signaling Pathways : The compound may interfere with NF-kB signaling, reducing the expression of inflammatory genes.

Toxicological Profile

Toxicological assessments indicate that (3,5-Di-tert-butyl-4-hydroxyphenyl)ethene-1,1,2-tricarbonitrile has a favorable safety profile. In acute toxicity studies conducted on rodents, no significant adverse effects were observed at doses up to 2000 mg/kg.

Summary of Toxicity Studies

| Endpoint | Result |

|---|---|

| Acute Toxicity | No significant effects |

| Skin Irritation | Non-irritating |

| Eye Irritation | Non-irritating |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3,5-Di-tert-butyl-4-hydroxyphenyl)ethene-1,1,2-tricarbonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer: The compound can be synthesized via tricyanovinylation of hydrazones or similar intermediates under reflux conditions. For example, describes tricyanovinylation reactions using pyridine as a solvent, with yields dependent on stoichiometry (e.g., 4 mmol arylidenemalononitrile per 2 mmol precursor) and reflux duration (6 hours). Purification typically involves neutralization with HCl, washing, and recrystallization from ethanol-DMF mixtures . Optimization requires monitoring via TLC and adjusting solvent polarity to minimize side reactions.

Q. How can FTIR spectroscopy distinguish key functional groups in this compound?

- Methodological Answer: FTIR analysis reveals three critical bands:

- ν(NH) : ~3260–3208 cm⁻¹ (broad, indicating hydrazine-derived N–H stretching).

- ν(C≡N) : 2212–2209 cm⁻¹ (sharp, from tricarbonitrile groups).

- ν(C=N) : 1611–1603 cm⁻¹ (aromatic or conjugated imine stretches).

These bands are consistent with analogous tricarbonitrile derivatives, as shown in . Baseline correction and solvent subtraction (e.g., using KBr pellets) are essential for accurate assignments .

Q. How does solvent polarity affect the UV-Vis absorption spectrum of this compound?

- Methodological Answer: Increasing solvent polarity induces a bathochromic shift (red shift) in absorption maxima due to enhanced stabilization of the excited state. For example, observed this trend in related tricarbonitriles, where polar solvents like DMSO or methanol shifted λmax by 20–30 nm compared to nonpolar solvents (e.g., hexane). Time-dependent DFT (TD-DFT) calculations can model solvent effects using polarizable continuum models (PCMs) .

Advanced Research Questions

Q. What computational methods validate the stability of E/Z isomers in this compound?

- Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict relative energies, enthalpies, and Gibbs free energies of isomers. found that E isomers are generally more stable except in sterically hindered systems (e.g., anthryl substituents favor Z isomers). Conformational energy profiles for torsional angles (e.g., N1-N2-C1-C2) should be plotted to identify minima (e.g., at 0°, 180°) and transition states .

Q. How can HOMO-LUMO analysis guide applications in optoelectronic materials?

- Methodological Answer: The HOMO of this compound is delocalized across the aromatic backbone, while the LUMO localizes on the electron-deficient tricarbonitrile group (). A narrow HOMO-LUMO gap (<3 eV) suggests potential as an electron-transport layer in OLEDs or sensors. TD-DFT simulations of excited-state transitions (e.g., π→π*) should correlate with experimental fluorescence/quenching behavior .

Q. What analytical techniques resolve contradictions in isomer ratios observed in synthesis?

- Methodological Answer: Conflicting isomer ratios may arise from kinetic vs. thermodynamic control. Use a combination of:

- HPLC-MS : To quantify E/Z ratios.

- Variable-temperature NMR : To assess isomer interconversion barriers.

- DFT-based transition state modeling : To identify energy barriers (e.g., ~90° torsional angles in ).

For example, showed that steric bulk from tert-butyl groups could trap metastable isomers .

Methodological Notes

- Spectral Data Interpretation : Always reference solvent-dependent shifts () and use high-resolution mass spectrometry (HRMS) for molecular formula confirmation.

- Computational Workflows : Validate DFT results with experimental crystallographic data (e.g., ’s C26H22O6 structure) to ensure accuracy in bond lengths/angles.

- Contradiction Management : Reconcile discrepancies (e.g., isomer stability) by repeating experiments under inert atmospheres or varying reaction temperatures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.